rac-1-tert-butyl2-methyl(2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate
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Overview
Description
rac-1-tert-Butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound’s structure includes a pyrrolidine ring, a cyanide group, and two carboxylate groups, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-tert-butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Cyanide Group: The cyanide group can be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Protection and Deprotection Steps: Protecting groups such as tert-butyl groups are used to protect the carboxylate groups during the synthesis. These groups are later removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of rac-1-tert-butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
rac-1-tert-Butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the cyanide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyanide group with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
rac-1-tert-Butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential lead compound for drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-1-tert-butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The cyanide group, in particular, can participate in nucleophilic attacks, while the carboxylate groups can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
rac-1-tert-Butyl 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate: Similar structure but with an amine group instead of a cyanide group.
rac-1-tert-Butyl 2-methyl (2R,5R,6S)-5-bromo-6-methoxypiperidine-1,2-dicarboxylate: Contains a bromine and methoxy group, offering different reactivity.
Uniqueness
rac-1-tert-Butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJVGSUDWMVQKW-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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